Positional Isomer Differentiation: o-Tolyloxy vs. m-Tolyloxy in Benzothiazole Amides
The specific compound N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (with the methyl group in the ortho position) is structurally distinct from its closely related isomer, N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) . In medicinal chemistry, the ortho-substitution often introduces steric hindrance and alters the molecule's conformational flexibility and electronic distribution compared to the meta-isomer. While no direct biological comparison is publicly available for these two specific isomers, SAR studies across benzothiazole derivatives demonstrate that such positional changes can lead to significant differences in potency and target selectivity [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide |
| Comparator Or Baseline | N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) |
| Quantified Difference | Qualitative difference: ortho vs. meta methyl substitution on the phenoxy ring |
| Conditions | Structural analysis; no comparative biological assay data found |
Why This Matters
This structural difference is a primary driver for selecting this specific compound; using the m-tolyloxy isomer without confirmatory data could lead to invalid SAR conclusions.
- [1] Irfan, A., Batool, F., Andleeb Zahra Naqvi, S., Islam, A., Osman, S. M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. View Source
